molecular formula C6H4BrClN2O2 B6163680 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid CAS No. 1889107-68-9

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

Cat. No. B6163680
CAS RN: 1889107-68-9
M. Wt: 251.5
InChI Key:
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Description

“2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as halopyridines . It is used in the synthesis of thiamine antagonist transketolase inhibitors and also used to prepare 2-aminonicotinic acid 1-oxides as inhibitors of quinolinic acid synthesis in the mammalian brain .


Synthesis Analysis

The synthesis of “2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” involves several steps. One of the methods includes the palladium-catalyzed amination of 5-Bromo-2-chloropyridine . Another method involves the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .


Molecular Structure Analysis

The molecular structure of “2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position by an amino group, at the 5th position by a bromo group, and at the 6th position by a chloro group .


Chemical Reactions Analysis

“2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” can undergo several chemical reactions. For instance, it can undergo Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It can also undergo a facile temperature-dependent displacement of chloride by bromide via the Sandmeyer reaction to yield 2,5-dibromopyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” include a molecular weight of 207.46 . It is a solid substance with a melting point of 118-123 °C .

Safety and Hazards

“2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advisable to handle this compound with appropriate personal protective equipment including dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions of “2-amino-5-bromo-6-chloropyridine-3-carboxylic acid” could involve further exploration of its potential uses in medical and pharmaceutical research. Its role in the synthesis of thiamine antagonist transketolase inhibitors and as inhibitors of quinolinic acid synthesis in the mammalian brain suggests potential applications in the treatment of neurological disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid involves the introduction of a carboxylic acid group onto a pyridine ring, followed by bromination and chlorination at specific positions, and finally, the introduction of an amino group at the 2-position.", "Starting Materials": [ "2-pyridinecarboxylic acid", "phosphorus pentachloride", "sodium hydroxide", "bromine", "chlorine", "ammonia" ], "Reaction": [ "2-pyridinecarboxylic acid is reacted with phosphorus pentachloride to form 2-chloropyridine-3-carboxylic acid.", "2-chloropyridine-3-carboxylic acid is then treated with sodium hydroxide and bromine to form 2-bromo-5-chloropyridine-3-carboxylic acid.", "Finally, 2-bromo-5-chloropyridine-3-carboxylic acid is reacted with ammonia to introduce an amino group at the 2-position, resulting in the formation of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid." ] }

CAS RN

1889107-68-9

Product Name

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.5

Purity

95

Origin of Product

United States

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